molecular formula C22H25FN6O2S B2996048 N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897619-86-2

N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide

Cat. No. B2996048
CAS RN: 897619-86-2
M. Wt: 456.54
InChI Key: URDHKBKXWLPJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C22H25FN6O2S and its molecular weight is 456.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The triazole core of the compound is known for its ability to bind with various enzymes and receptors, exhibiting a broad spectrum of biological activities . This makes it a candidate for developing new antimicrobial agents, particularly against multidrug-resistant pathogens. The compound’s potential to act as a scaffold for new antibacterial and antifungal drugs is significant, given the urgent need for novel treatments in the face of increasing antibiotic resistance.

Anticancer Properties

Compounds with a triazole moiety have been studied for their cytotoxic activity against various human cancer cell lines . The ability to inhibit cell growth and induce apoptosis in cancer cells makes this compound a promising candidate for further research in cancer therapy, potentially leading to the development of new anticancer drugs.

Antiviral Applications

The structural components of the compound, including the triazole ring, have shown potential in the synthesis of antiviral agents . These compounds could be effective against a range of viruses, offering a new avenue for the treatment and management of viral infections.

Antioxidant Potential

Triazole derivatives are also recognized for their antioxidant properties . The compound could be utilized in research focused on combating oxidative stress-related diseases, providing a protective effect against cellular damage caused by free radicals.

Anti-inflammatory and Analgesic Effects

The triazole class of compounds has been associated with anti-inflammatory and analgesic effects . This suggests that the compound could be explored for its potential use in treating inflammatory conditions and as a pain reliever.

Antiepileptic and Sedative-Hypnotic Uses

Given the presence of triazole, which is found in commercially available antiepileptic and sedative-hypnotic drugs, there is a possibility that this compound could be applied in the development of new medications for neurological disorders .

Antihypertensive and Cardiovascular Research

Triazole derivatives have been implicated in the development of antihypertensive drugs . Research into the cardiovascular effects of this compound could lead to new treatments for high blood pressure and related conditions.

Antidiabetic and Metabolic Studies

The compound’s potential impact on metabolic processes also opens up research possibilities in the field of diabetes and metabolic syndrome . Investigating its role in glucose metabolism could contribute to new therapeutic strategies for diabetes management.

properties

IUPAC Name

N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2S/c23-16-8-6-15(7-9-16)22(31)24-13-12-19-27-26-18-10-11-21(28-29(18)19)32-14-20(30)25-17-4-2-1-3-5-17/h6-11,17H,1-5,12-14H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDHKBKXWLPJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide

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